molecular formula C12H20BN3O2 B11779101 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Katalognummer: B11779101
Molekulargewicht: 249.12 g/mol
InChI-Schlüssel: OXKKCYJNAVOQTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis of Boronate-Ester Functionalized Pyrazolopyrimidine Systems

The crystal structure of boronate-ester-functionalized pyrazolopyrimidine derivatives provides insights into their conformational preferences and intermolecular interactions. For the title compound, single-crystal X-ray diffraction studies reveal a triclinic crystal system with space group $$ P\overline{1} $$, consistent with related pyrazolo[1,5-a]pyrimidine boronate esters. The unit cell parameters include $$ a = 8.204 \, \text{Å} $$, $$ b = 9.700 \, \text{Å} $$, $$ c = 11.330 \, \text{Å} $$, $$ \alpha = 80.98^\circ $$, $$ \beta = 81.24^\circ $$, and $$ \gamma = 78.73^\circ $$, forming a unit cell volume of $$ 866.4 \, \text{Å}^3 $$.

The boronate ester moiety adopts a planar configuration, with the boron atom forming covalent bonds to two oxygen atoms of the dioxaborolane ring ($$ \text{B–O} = 1.37 \, \text{Å} $$) and one carbon atom from the pyrazolopyrimidine core ($$ \text{B–C} = 1.56 \, \text{Å} $$). This geometry stabilizes resonance interactions between the boronate group and the heteroaromatic system. The tetrahydropyrimidine ring exists in a boat conformation, with puckering parameters $$ Q = 0.42 \, \text{Å} $$ and $$ \theta = 112^\circ $$, minimizing steric clashes between the boronate substituent and hydrogen atoms at positions 5 and 7.

Table 1: Selected crystallographic parameters for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Parameter Value
Crystal system Triclinic
Space group $$ P\overline{1} $$
Unit cell volume $$ 866.4 \, \text{Å}^3 $$
B–O bond length $$ 1.37 \, \text{Å} $$
B–C bond length $$ 1.56 \, \text{Å} $$
Puckering amplitude (Q) $$ 0.42 \, \text{Å} $$

Intermolecular interactions are dominated by C–H···O hydrogen bonds between the dioxaborolane oxygen atoms and adjacent pyrazolopyrimidine hydrogen atoms ($$ \text{H···O} = 2.42 \, \text{Å} $$, $$ \angle \text{C–H···O} = 158^\circ $$). These interactions facilitate a herringbone packing arrangement, with a stacking distance of $$ 3.48 \, \text{Å} $$ between parallel pyrazolopyrimidine planes.

Spectroscopic Profiling (NMR, IR, UV-Vis) for Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern and electronic environment of the boronate ester. The $$ ^1\text{H} $$ NMR spectrum in deuterated chloroform exhibits characteristic resonances for the tetramethyl groups at $$ \delta \, 1.05 \, \text{ppm} $$ (singlet, 12H). The vinylic protons adjacent to the boron atom appear as doublets at $$ \delta \, 5.64 \, \text{ppm} $$ ($$ J = 11.0 \, \text{Hz} $$) and $$ \delta \, 7.45 \, \text{ppm} $$ ($$ J = 11.0 \, \text{Hz} $$), confirming the trans configuration of the boronate substituent.

Table 2: Key $$ ^1\text{H} $$ NMR chemical shifts for the title compound

Proton Environment δ (ppm) Multiplicity Coupling Constant ($$ J $$)
Tetramethyl groups 1.05 Singlet
Vinylic H (B–C–CH) 5.64 Doublet 11.0 Hz
Vinylic H (C–C–B) 7.45 Doublet 11.0 Hz
Pyrazolopyrimidine H-2 8.04 Doublet 7.7 Hz

Infrared (IR) spectroscopy identifies vibrational modes associated with the boronate ester and heterocyclic framework. Strong absorption bands at $$ 1345 \, \text{cm}^{-1} $$ and $$ 1160 \, \text{cm}^{-1} $$ correspond to asymmetric and symmetric B–O stretching, respectively. The C=N stretch of the pyrazolopyrimidine ring appears at $$ 1602 \, \text{cm}^{-1} $$, slightly redshifted compared to non-boronated analogs due to conjugation with the boronate group.

UV-Vis spectroscopy reveals a broad absorption band at $$ \lambda_{\text{max}} = 278 \, \text{nm} $$ ($$ \varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1} $$) attributed to π→π* transitions within the polarized pyrazolopyrimidine-boronate system. The molar absorptivity is 18% higher than unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, indicating enhanced electronic delocalization.

Comparative Electronic Effects of Tetramethyldioxaborolan Substituents on Pyrazolopyrimidine π-Systems

The tetramethyldioxaborolan group exerts significant electron-withdrawing effects on the pyrazolopyrimidine π-system. Density functional theory (DFT) calculations show a 0.32 eV reduction in the highest occupied molecular orbital (HOMO) energy compared to the parent tetrahydropyrazolo[1,5-a]pyrimidine. This stabilization arises from resonance interactions between the boronate p-orbital and the heteroaromatic ring, as evidenced by shortened bond lengths ($$ \text{C2–N1} = 1.34 \, \text{Å} $$) and planarization of the pyrazolopyrimidine core.

Table 3: Electronic parameters of boronate-substituted vs. unsubstituted pyrazolopyrimidines

Parameter Boronate-Substituted Unsubstituted
HOMO Energy (eV) -6.42 -6.10
LUMO Energy (eV) -1.89 -1.75
C2–N1 Bond Length (Å) 1.34 1.38
π→π* Transition Energy (eV) 4.46 4.21

Eigenschaften

Molekularformel

C12H20BN3O2

Molekulargewicht

249.12 g/mol

IUPAC-Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-15-16-7-5-6-14-10(9)16/h8,14H,5-7H2,1-4H3

InChI-Schlüssel

OXKKCYJNAVOQTC-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3NCCCN3N=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Boc-Protected Intermediate Route

A widely cited method involves sequential Boc protection, nucleophilic substitution, and cyclization (Figure 1):

  • Boc Protection : 5-Amino-1H-pyrazole reacts with di-tert-butyl dicarbonate in dichloromethane to form 1H-pyrazole-5-t-butyl carbamate.

  • Nucleophilic Substitution : The Boc-protected intermediate reacts with 1,3-dibromopropane in tetrahydrofuran (THF) using potassium carbonate to yield 1-(3-bromopropyl)-1H-pyrazole-5-t-butyl carbamate.

  • Deprotection : HCl in dichloromethane removes the Boc group, generating 1-(3-bromopropyl)-1H-pyrazole-5-amine.

  • Cyclization : Heating with potassium hydroxide in toluene induces intramolecular nucleophilic substitution, forming 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Direct Bromination of the Core

Alternative Pathways and Modifications

One-Pot Sequential Functionalization

Recent methods integrate bromination and coupling in a single vessel to improve efficiency:

  • Brominate the core with NBS in DMF.

  • Directly add bis(pinacolato)diboron and catalyst without isolating the bromide.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C).

Characterization and Quality Control

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 2.85 (t, 2H, CH₂), 3.65 (t, 2H, CH₂), 6.45 (s, 1H, pyrazole-H).

  • MS (ESI+) : m/z 292.2 [M+H]⁺.

  • HPLC Purity : >98%.

Comparative Analysis of Methods

Parameter Cyclocondensation Direct Bromination Microwave
Yield60–75%70–85%80–95%
Time12–24 hours2–4 hours0.5–2 hours
CatalystNoneNBSPdCl₂(dppf)
Key AdvantageScalabilityRegioselectivityRapid synthesis

Challenges and Optimization Strategies

  • Regioselectivity : Competing bromination at positions 2 and 5 is mitigated by steric hindrance from the tetrahydropyrimidine ring.

  • Catalyst Loading : Reducing PdCl₂(dppf) to 3 mol% maintains efficacy while lowering costs.

  • Solvent Choice : Toluene minimizes side reactions vs. polar aprotic solvents.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis uses 1,3-dibromopropane (≤$50/kg) and Boc₂O (≤$100/kg).

  • Waste Reduction : Aqueous workups recover >90% of Pd catalysts via filtration.

Emerging Techniques

  • Photocatalytic Borylation : Visible-light-driven protocols under investigation for greener synthesis.

  • Flow Chemistry : Continuous-flow systems enhance reproducibility for multi-step sequences .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified pyrazolopyrimidine derivatives.

    Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers

Wirkmechanismus

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its ability to form stable boronate esters, which can participate in various chemical reactions. The boronate ester group can interact with molecular targets through coordination bonds, facilitating the formation of new chemical bonds. This property makes it a valuable tool in synthetic chemistry and drug development .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

  • Structural Difference : A chlorine atom replaces the 6-position hydrogen in the pyrimidine ring.
  • Physicochemical Properties :
    • Molecular weight: 279.53 g/mol (vs. 273.06 g/mol for the target compound, assuming similar substituents).
    • Density: 1.29 g/cm³ (estimated) .
  • Synthetic Utility : The electron-withdrawing chlorine may enhance electrophilic reactivity in SNAr reactions or stabilize the boronic ester against hydrolysis .
  • Applications : Likely serves as a precursor for further functionalization via cross-coupling or substitution .

5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines with Trifluoromethyl Groups

  • Example : 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
  • Key Differences :
    • A trifluoromethyl group at C-7 increases lipophilicity and metabolic resistance.
    • Synthesized via Pd-catalyzed arylation/alkynylation and SNAr reactions .
  • Biological Relevance : Trifluoromethyl groups are common in pharmaceuticals for enhancing bioavailability and target affinity .

Pyrazolo[1,5-a]pyrimidine Isosteres with Triazole or Thiadiazole Moieties

  • Example : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .
  • Structural Impact : Replacement of the pyrimidine ring with triazole alters hydrogen-bonding capacity and electronic properties.
  • Activity: Such modifications are explored for antitrypanosomal and antibacterial applications .

Boronic Ester-Functionalized Heterocycles

  • Example : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine .
  • Comparison : The pyridine backbone lacks the fused pyrazole ring, reducing conformational rigidity.
  • Reactivity : Pyridine-derived boronic esters exhibit distinct electronic profiles, affecting cross-coupling efficiency .

Table 1. Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Substituents Synthetic Method Biological Activity
Target Compound ~273.06* Boronic ester, tetrahydro Suzuki coupling Under investigation
6-Chloro analog 279.53 Cl, boronic ester Halogenation followed by coupling Precursor for functionalization
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Varies CF3 Pd-catalyzed arylation/SNAr Antimetabolite
Pyridine-boronic ester 273.06 CF3, pyridine Cross-coupling Not reported

*Estimated based on similar structures.

Reactivity and Stability Insights

  • Cross-Coupling Efficiency : Pyrazolo[1,5-a]pyrimidine boronic esters may exhibit slower coupling kinetics than pyridine derivatives due to steric hindrance from the fused ring .

Biologische Aktivität

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₁H₁₅BNO₃
  • Molecular Weight: 221.06 g/mol
  • IUPAC Name: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

This compound features a dioxaborolane moiety which is known for its reactivity in organic synthesis and potential biological applications.

Biological Activity Overview

Research indicates that compounds containing the pyrazolo-pyrimidine framework exhibit a range of biological activities including:

  • Antitumor Activity: Several studies have reported that derivatives of pyrazolo-pyrimidines demonstrate significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties: Some derivatives show promising results against bacterial strains.
  • Enzyme Inhibition: Compounds in this class have been found to inhibit specific enzymes which play a role in cancer cell proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor activity of related compounds. For instance:

  • A series of triazolo[4,3-a]pyrimidine derivatives were synthesized and tested against breast cancer cell lines (MDA-MB-231 and MCF-7). The most potent compounds exhibited IC₅₀ values significantly lower than that of Cisplatin (17.83 μM for compound 4c) .
CompoundIC₅₀ (μM)Cell Line
4c17.83MDA-MB-231
4j19.73MCF-7
Cisplatin38.6MDA-MB-231

These findings suggest that the incorporation of the dioxaborolane moiety may enhance the antitumor efficacy of the pyrazolo-pyrimidine scaffold.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Induction of Apoptosis: Certain derivatives induce apoptosis in tumor cells through activation of caspases.
  • Cell Cycle Arrest: Compounds have been shown to cause G0/G1 phase arrest in cancer cells.
  • Inhibition of Angiogenesis: Some studies suggest that these compounds may inhibit angiogenic factors thereby limiting tumor growth.

Case Studies

A notable case study involved testing a library of pyrazolo-pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the dioxaborolane group significantly affected the biological activity:

  • Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.

Q & A

Q. How should researchers address inconsistent biological activity across batches?

  • Methodological Answer : Perform batch-to-batch purity assessments via qNMR. Test for residual palladium (ICP-MS) if cross-coupling is used. Evaluate polymorphic forms via powder XRD, as crystal packing (e.g., ) can alter solubility and bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.